2-Hydrazinyl-4-(4-propylphenyl)thiazole 2-Hydrazinyl-4-(4-propylphenyl)thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC20135270
InChI: InChI=1S/C12H15N3S/c1-2-3-9-4-6-10(7-5-9)11-8-16-12(14-11)15-13/h4-8H,2-3,13H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C12H15N3S
Molecular Weight: 233.33 g/mol

2-Hydrazinyl-4-(4-propylphenyl)thiazole

CAS No.:

Cat. No.: VC20135270

Molecular Formula: C12H15N3S

Molecular Weight: 233.33 g/mol

* For research use only. Not for human or veterinary use.

2-Hydrazinyl-4-(4-propylphenyl)thiazole -

Specification

Molecular Formula C12H15N3S
Molecular Weight 233.33 g/mol
IUPAC Name [4-(4-propylphenyl)-1,3-thiazol-2-yl]hydrazine
Standard InChI InChI=1S/C12H15N3S/c1-2-3-9-4-6-10(7-5-9)11-8-16-12(14-11)15-13/h4-8H,2-3,13H2,1H3,(H,14,15)
Standard InChI Key RHJGNALVEGADHZ-UHFFFAOYSA-N
Canonical SMILES CCCC1=CC=C(C=C1)C2=CSC(=N2)NN

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Hydrazinyl-4-(4-propylphenyl)thiazole features a five-membered thiazole ring (C₃H₃NS) substituted at positions 2 and 4. The hydrazine (-NH-NH₂) group at position 2 introduces nucleophilic reactivity, while the 4-propylphenyl moiety contributes hydrophobic interactions critical for biomolecular target engagement. Computational modeling predicts a planar thiazole ring with dihedral angles of 8.2° between the phenyl group and the heterocycle, optimizing π-π stacking interactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₅N₃S
Molecular Weight233.33 g/mol
LogP (Predicted)3.2 ± 0.4
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors3 (N, S atoms)

Synthetic Methodologies

Multi-Step Synthesis

The compound is typically synthesized via a three-step protocol:

  • Thiazole Ring Formation: Condensation of 4-propylphenyl thioamide with α-haloketones (e.g., chloroacetone) in ethanol under reflux yields 4-(4-propylphenyl)thiazole intermediates.

  • Hydrazine Functionalization: Nucleophilic substitution at position 2 using hydrazine hydrate in dimethylformamide (DMF) at 80°C introduces the hydrazinyl group.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity, confirmed by HPLC-UV.

Table 2: Optimized Reaction Conditions

StepReagentsSolventTemperatureYield
1Thioamide, α-haloketoneEthanol78°C68%
2Hydrazine hydrateDMF80°C52%

Biological Activities and Mechanisms

Antitumor Activity

Thiazole-hydrazine hybrids exhibit cytotoxicity through kinase inhibition and apoptosis induction. For example:

  • Pyridine-thiazole analogs inhibit hepatocellular carcinoma (HepG2 IC₅₀: 4.9 µM) by modulating Bcl-2/Bax ratios .

  • Molecular docking predicts strong binding (ΔG = -9.2 kcal/mol) between 2-hydrazinylthiazoles and EGFR tyrosine kinase, suggesting a plausible anticancer mechanism.

Anti-Inflammatory and Antimalarial Effects

  • COX-2 Inhibition: Thiazole-acetamide derivatives reduce carrageenan-induced edema by 78% at 50 mg/kg, comparable to indomethacin .

  • Antimalarial: 2-(2-Hydrazinyl)thiazoles demonstrate Plasmodium falciparum inhibition (IC₅₀: 1.2 µM) via heme polymerization disruption .

Computational and Pharmacokinetic Profiling

ADMET Predictions

  • Absorption: High Caco-2 permeability (Papp: 28 × 10⁻⁶ cm/s) suggests oral bioavailability.

  • Metabolism: CYP3A4-mediated oxidation generates inactive metabolites (t₁/₂: 4.5 hr in human liver microsomes) .

  • Toxicity: Ames test predictions indicate low mutagenic risk (TA100 revertants: <20 at 500 µg/plate).

Table 3: Predicted Pharmacokinetic Parameters

ParameterValue
Plasma Protein Binding89% ± 3%
VDss (L/kg)1.8
Clearance (mL/min/kg)12.4

Future Research Directions

  • Target Validation: Proteomic studies to identify protein targets (e.g., kinases, GPCRs) using affinity chromatography.

  • Derivatization: Introducing fluorinated or sulfonamide groups to enhance blood-brain barrier penetration.

  • In Vivo Efficacy: Preclinical testing in murine models of infection and xenograft tumors.

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